An In-depth Technical Guide on the Core Chemical Properties of (S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic Acid
An In-depth Technical Guide on the Core Chemical Properties of (S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid, also known as 6-Methoxy-L-tryptophan, is a derivative of the essential amino acid L-tryptophan. Its structural similarity to tryptophan, a precursor for the biosynthesis of key neurotransmitters like serotonin and melatonin, makes it a compound of significant interest in neuroscience, drug discovery, and metabolic research. The presence of a methoxy group on the indole ring at the 6-position can alter its chemical and biological properties, potentially influencing its metabolic fate, receptor binding affinity, and therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of 6-Methoxy-L-tryptophan, detailed experimental protocols for its synthesis, and its role in biochemical signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-Methoxy-L-tryptophan is presented below. It is important to note that while some data is available for this specific compound, other properties are inferred from its parent compound, L-tryptophan, and related methoxy-derivatives due to a lack of publicly available experimental data for 6-Methoxy-L-tryptophan itself.
Table 1: General and Physicochemical Properties of 6-Methoxy-L-tryptophan
| Property | Value | Source |
| IUPAC Name | (S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | [1] |
| Synonyms | 6-Methoxy-L-tryptophan, 6-MeO-L-Trp | [1][2] |
| CAS Number | 16730-11-3 | [1][2] |
| Molecular Formula | C12H14N2O3 | [1][2] |
| Molecular Weight | 234.26 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| pKa (α-carboxyl) | ~2.4 (estimated from L-tryptophan) | |
| pKa (α-amino) | ~9.4 (estimated from L-tryptophan) | |
| Solubility | Data not available for 6-methoxy-L-tryptophan. 5-methoxy-DL-tryptophan is soluble in DMSO (~1 mg/mL) and PBS (pH 7.2, ~1 mg/mL).[3] | |
| LogP (computed) | 1.83120 | [2] |
| Purity (commercial) | 95% | [1] |
Spectroscopic Data
Table 2: Comparative Spectroscopic Data
| Technique | L-Tryptophan | 5-Hydroxy-L-tryptophan (for comparison) | Expected for 6-Methoxy-L-tryptophan |
| ¹H NMR | Aromatic protons (δ 7.0-7.8 ppm), α-H (δ ~4.0 ppm), β-H (δ ~3.3-3.5 ppm) in D₂O. | Aromatic protons (δ 6.7-7.2 ppm), α-H (δ ~3.9 ppm), β-H (δ ~3.1-3.2 ppm) in DMSO-d₆. | Aromatic protons with shifts influenced by the 6-methoxy group, α-H and β-H signals in the aliphatic region. The methoxy group would present a singlet at ~3.8 ppm. |
| ¹³C NMR | Indole carbons (δ 109-136 ppm), α-C (δ ~56 ppm), β-C (δ ~28 ppm), C=O (δ ~174 ppm) in H₂O.[4] | Indole carbons (δ 101-150 ppm), α-C (δ ~56 ppm), β-C (δ ~28 ppm), C=O (δ ~174 ppm). | Similar shifts to L-tryptophan with the C6 signal shifted downfield and a methoxy carbon signal around 55-60 ppm. |
| FTIR (cm⁻¹) | N-H stretch (indole) ~3400, C-H stretch (aliphatic) ~2900, C=O stretch (carboxyl) ~1600-1660, N-H bend (amine) ~1410.[5] | Similar characteristic peaks are expected. | Similar to L-tryptophan with additional C-O stretching vibrations from the methoxy group, likely in the 1000-1300 cm⁻¹ region. |
| Mass Spec. | Molecular Ion [M]⁺ at m/z 204.[6] | Expected Molecular Ion [M]⁺ at m/z 234 and characteristic fragmentation patterns of the indole and amino acid moieties. |
Experimental Protocols
The synthesis of 6-Methoxy-L-tryptophan can be achieved through established methods for asymmetric amino acid synthesis. Below are generalized protocols for the Schöllkopf and Strecker syntheses, adapted for this specific compound.
Schöllkopf Bis-Lactim Ether Synthesis
This method utilizes a chiral auxiliary to introduce the desired stereochemistry at the α-carbon.
Workflow:
Caption: Schöllkopf synthesis workflow.
Detailed Methodology:
-
Preparation of the Bislactim Ether Anion: The bis-lactim ether of alanine and glycine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to generate the chiral carbanion.
-
Alkylation: A solution of 6-methoxy-3-bromoindole in anhydrous THF is added to the carbanion solution at -78°C. The reaction mixture is stirred at this temperature for several hours until the reaction is complete (monitored by TLC).
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Workup and Hydrolysis: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is then subjected to mild acidic hydrolysis (e.g., 0.1 M HCl) to cleave the chiral auxiliary and yield the desired amino acid.
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Purification: The final product is purified by recrystallization or column chromatography to yield pure (S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid.
Asymmetric Strecker Synthesis
The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis. The asymmetric variant employs a chiral amine to induce stereoselectivity.
Workflow:
Caption: Asymmetric Strecker synthesis workflow.
Detailed Methodology:
-
Formation of the Chiral Imine: 3-(6-methoxy-1H-indolyl)acetaldehyde is reacted with a chiral amine, such as (S)-(-)-α-methylbenzylamine, to form a chiral imine in situ.
-
Cyanide Addition: A cyanide source, such as potassium cyanide, is added to the reaction mixture, which attacks the imine to form a mixture of diastereomeric α-aminonitriles.
-
Separation of Diastereomers: The diastereomeric α-aminonitriles are separated based on their different physical properties, typically by fractional crystallization or chromatography.
-
Hydrolysis: The desired diastereomer is then subjected to strong acidic hydrolysis (e.g., 6 M HCl) to convert the nitrile group to a carboxylic acid and cleave the chiral auxiliary, yielding the target amino acid.
-
Purification: The final product is purified by ion-exchange chromatography or recrystallization.
Signaling Pathways
6-Methoxy-L-tryptophan, as a derivative of L-tryptophan, is a potential precursor in the biosynthesis of serotonin and melatonin. The methoxy group at the 6-position would likely be carried through the enzymatic steps of this pathway.
Biosynthesis of Serotonin and Melatonin
The canonical pathway for the conversion of L-tryptophan to serotonin and melatonin involves a series of enzymatic reactions. 6-Methoxy-L-tryptophan would be expected to follow a similar conversion.
Caption: Biosynthesis of 6-Methoxy-melatonin.
Conclusion
(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid is a valuable molecule for research in various fields due to its structural relationship with L-tryptophan and its potential to modulate key biological pathways. While a comprehensive experimental dataset for its chemical and physical properties is still emerging, this guide provides a foundational understanding based on available data and established synthetic methodologies. Further research is warranted to fully elucidate its spectroscopic characteristics, reactivity, and biological activity, which will undoubtedly pave the way for its application in drug development and as a tool for studying tryptophan metabolism.
References
- 1. 6-Methoxy-L-tryptophan 95% | CAS: 16730-11-3 | AChemBlock [achemblock.com]
- 2. 6-Methoxy-L-tryptophan | CAS#:16730-11-3 | Chemsrc [chemsrc.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]
- 6. L-Tryptophan [webbook.nist.gov]
